

Application Notes and Protocols for a Continuous Monoamine Oxidase Assay Using Kynuramine

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Compound of Interest

Compound Name: Kynuramine dihydrobromide

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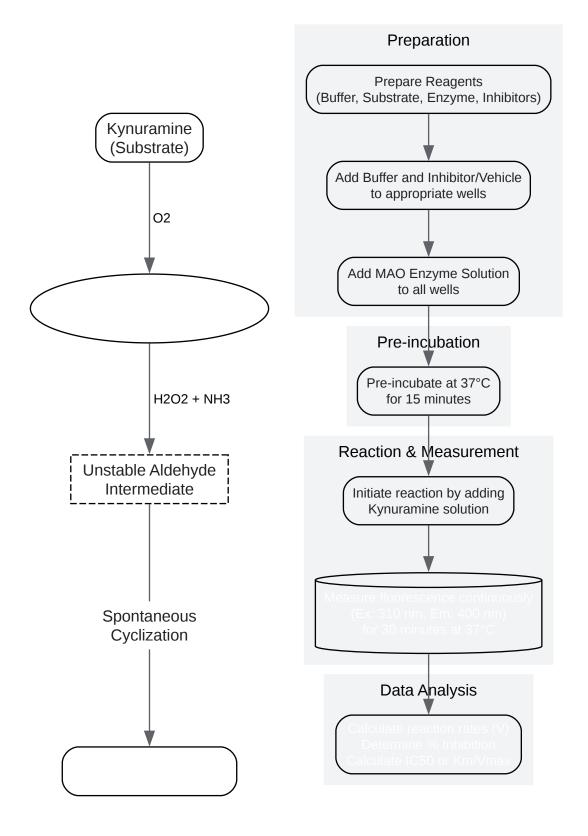
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a continuous, fluorescence-based assay to measure the activity of monoamine oxidase (MAO) enzymes, utilizing kynuramine as a substrate. This assay is suitable for determining the kinetic parameters of MAO-A and MAO-B, as well as for screening and characterizing potential inhibitors.

Principle of the Assay

Monoamine oxidases (MAOs) are flavoenzymes that catalyze the oxidative deamination of monoamines. The assay described herein employs kynuramine, a non-selective substrate for both MAO-A and MAO-B. In the presence of MAO, kynuramine is oxidized to an unstable aldehyde intermediate. This intermediate undergoes a spontaneous intramolecular cyclization to form 4-hydroxyquinoline, a highly fluorescent product. The rate of 4-hydroxyquinoline formation is directly proportional to the MAO activity and can be monitored continuously using a fluorometer.[1][2][3] The enzymatic reaction can be visualized as follows:





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References

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